1-Benzyl-4-[(4-methylphenyl)methyl]benzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-[(4-methylphenyl)methyl]benzene typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves continuous flow reactors and advanced separation techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-[(4-methylphenyl)methyl]benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Benzyl alcohols, benzoic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-Benzyl-4-[(4-methylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(4-methylphenyl)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of proteins and other macromolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(phenylmethyl)benzene: Shares a similar structure but lacks the methyl substitution on the phenyl group.
4-Methylbenzyl chloride: Contains a chloromethyl group instead of a benzyl group.
1-Methyl-4-(methylsulfonyl)benzene: Features a sulfonyl group in place of the benzyl group.
Uniqueness
1-Benzyl-4-[(4-methylphenyl)methyl]benzene is unique due to the presence of both a benzyl group and a methyl-substituted phenyl group, which confer distinct chemical and physical properties
Properties
CAS No. |
54063-91-1 |
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Molecular Formula |
C21H20 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-benzyl-4-[(4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C21H20/c1-17-7-9-19(10-8-17)16-21-13-11-20(12-14-21)15-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3 |
InChI Key |
AMCBWKFWWUWKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC=C(C=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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